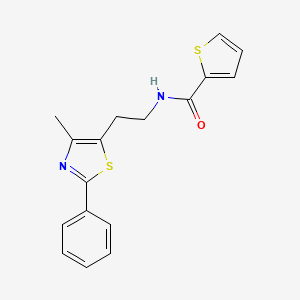

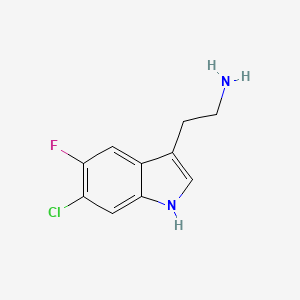

![molecular formula C15H14F2N4O B2612987 N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide CAS No. 1385271-99-7](/img/structure/B2612987.png)

N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to possess a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the cyano and carboxamide groups. Pyrazole derivatives can be synthesized through a variety of methods, as discussed in a review on the synthesis and pharmacological activities of pyrazole derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a cyano group, a difluorophenyl group, and a carboxamide group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. A study on the functional-group translocation of cyano groups by reversible C–H sampling might provide some insights into possible reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be determined include its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and formal charge .Applications De Recherche Scientifique

Synthesis and Characterization

N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide derivatives have been synthesized and characterized for their structural and chemical properties. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidine derivatives have been detailed. These syntheses involve reactions that yield compounds with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's relevance in anticancer research (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

Research on these derivatives has also explored their cytotoxic effects. For example, certain synthesized compounds have been screened for in vitro cytotoxic activity, indicating their potential use in cancer treatment research. The structure-activity relationship of these compounds provides insights into their potential as therapeutic agents (Hassan, Hafez, & Osman, 2014).

Material Science Applications

In material science, aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been prepared, showing significant solubility in various organic solvents and thermal stability. Such materials could find applications in high-performance polymers due to their enhanced thermal properties and solubility characteristics (Kim et al., 2016).

Colorimetric Sensing

Derivatives of N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide have been investigated for their colorimetric sensing capabilities, particularly for fluoride anions. The development of compounds that exhibit significant color transitions in response to specific anions could contribute to advancements in chemical sensing technologies, offering a straightforward and visible method for detecting fluoride in solutions (Younes et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound could include further studies on its synthesis, structure, reactivity, and potential applications. Given the wide range of activities exhibited by pyrazole derivatives, this compound could be of interest in the fields of medicinal chemistry and drug discovery .

Propriétés

IUPAC Name |

N-[cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4O/c1-8(2)12-6-13(21-20-12)15(22)19-14(7-18)10-4-3-9(16)5-11(10)17/h3-6,8,14H,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNIOOIZOQGHPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2612907.png)

![3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612909.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione](/img/structure/B2612913.png)

![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2612914.png)

![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2612917.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2612924.png)